(1,1'-Biphenyl)-2,2'-dicarboxylic acid, 4,4',6,6'-tetranitro-
Description
(1,1'-Biphenyl)-2,2'-dicarboxylic acid, 4,4',6,6'-tetranitro- (hereafter referred to as tetranitro-biphenyldicarboxylic acid) is a nitro-substituted biphenyl derivative with carboxylic acid groups at the 2,2'-positions and nitro groups at the 4,4',6,6'-positions. Its molecular formula is C₁₄H₆N₄O₁₀, and it is historically significant as one of the first compounds to demonstrate atropisomerism—a form of axial chirality arising from restricted rotation around the central C–C bond of the biphenyl system . The steric bulk of the nitro groups at the 4,4',6,6'-positions creates a high rotational energy barrier (~25–30 kcal/mol), enabling the isolation of stable enantiomers at room temperature . This compound has been pivotal in studies of stereodynamics and chiral resolution .
Properties
CAS No. |
18811-76-2 |
|---|---|
Molecular Formula |
C14H6N4O12 |
Molecular Weight |
422.22 g/mol |
IUPAC Name |
2-(2-carboxy-4,6-dinitrophenyl)-3,5-dinitrobenzoic acid |
InChI |
InChI=1S/C14H6N4O12/c19-13(20)7-1-5(15(23)24)3-9(17(27)28)11(7)12-8(14(21)22)2-6(16(25)26)4-10(12)18(29)30/h1-4H,(H,19,20)(H,21,22) |
InChI Key |
RGAYMEBIPKLZKV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)C2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])C(=O)O)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of (1,1'-Biphenyl)-2,2'-dicarboxylic acid, 4,4',6,6'-tetranitro-
Overview
The primary and most documented method for preparing tetranitro-diphenic acid involves the direct nitration of (1,1'-biphenyl)-2,2'-dicarboxylic acid using mixed acid nitration techniques. This approach is straightforward, cost-effective, and suitable for industrial scale production due to its high yield and relatively simple procedure.
Mixed Acid Nitration Method
This method uses 2,2'-biphenyl dicarboxylic acid as the starting material, nitrated with a mixture of concentrated nitric acid and sulfuric acid (often referred to as "mixed acid" or "nitrosonitric acid" when involving nitrosyl species). The nitration introduces four nitro groups selectively at the 4,4',6,6' positions.
Detailed Procedure (Based on Patent CN103588645A)
| Step | Description | Conditions & Notes |
|---|---|---|
| 1 | Preparation of reaction mixture: Slowly add concentrated sulfuric acid (oleum) to 2,2'-biphenyl dicarboxylic acid under ice bath conditions (temperature below 15 °C), stirring continuously. | Sulfuric acid volume: 60–70 mL per gram of biphenyl dicarboxylic acid. Ice bath to control exotherm. Stir for 10 minutes after addition. |
| 2 | Addition of nitrosonitric acid (mixed nitric and sulfuric acids) dropwise into the above mixture under ice bath, followed by stirring. | Volume ratio of sulfuric acid to nitrosonitric acid: 1:1 to 3:1. After addition, stir under ice bath, then heat to 70–90 °C and maintain for 1–5 hours. |
| 3 | Cooling and precipitation: After reaction completion, cool to room temperature, slowly add reaction mixture into crushed ice with stirring, then allow to stand for solid formation. | Cooling promotes crystallization of the tetranitro product. |
| 4 | Isolation: Filter the precipitated solid by suction filtration, wash thrice with water, and dry. | Product obtained as a light yellow crystalline solid with purity up to 95% after recrystallization. |
Reaction Scheme
$$
\text{2,2'-Biphenyl dicarboxylic acid} + 4 \text{ HNO}3 \xrightarrow[\text{H}2\text{SO}4]{\text{ice bath, heat}} \text{4,4',6,6'-tetranitro-2,2'-biphenyl dicarboxylic acid} + 4 \text{H}2\text{O}
$$
Yields and Purity
- Reported yields range from 85% to 90% depending on exact conditions.
- Purity after recrystallization reaches approximately 95%.
- Product is a light yellow crystalline solid.
Representative Experimental Data
| Embodiment | Starting Material (g) | Sulfuric Acid (mL) | Nitric Acid (mL) | Reaction Temp (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | 4.5 | 30 | 30 | 90 | 1 | 85 |
| 2 | 4.5 | 60–70 (per g basis) | 20–30 | 70–90 | 1–5 | 86–90 |
Notes on Reaction Parameters
- Temperature Control: Initial addition of sulfuric acid and nitric acid is performed under ice bath to manage exothermicity and prevent side reactions.
- Acid Ratios: The volume ratio of sulfuric acid to nitric acid is critical for selectivity and yield; typically maintained between 1:1 and 3:1.
- Stirring Time: Post-addition stirring under ice bath followed by heating ensures complete nitration.
- Workup: Cooling in ice water and filtration effectively isolates the product.
Alternative Synthetic Routes (Contextual Overview)
While the nitration of 2,2'-biphenyl dicarboxylic acid is the main route to tetranitro-diphenic acid, the parent compound diphenic acid itself can be synthesized by other methods such as:
However, these methods pertain primarily to the preparation of the biphenyl dicarboxylic acid precursor rather than the nitrated derivative.
Analytical Characterization of the Product
- Infrared Spectroscopy (IR): Characteristic nitro group absorptions at ~1540 cm⁻¹ confirm nitration.
- Differential Scanning Calorimetry (DSC): Thermal behavior consistent with highly nitrated aromatic acids.
- Single Crystal X-ray Diffraction: Confirms molecular structure and substitution pattern.
These analyses verify the successful preparation of tetranitro-diphenic acid with the expected structure and high purity.
Summary Table of Preparation Method
| Parameter | Details |
|---|---|
| Starting Material | (1,1'-Biphenyl)-2,2'-dicarboxylic acid |
| Nitrating Agents | Mixed acid: concentrated HNO₃ and H₂SO₄ |
| Temperature Range | 0–15 °C (addition), then 70–90 °C (reaction) |
| Reaction Time | 1–5 hours |
| Yield | 85–90% |
| Product Purity | ~95% (after recrystallization) |
| Product Appearance | Light yellow crystalline solid |
| Workup | Ice water quench, filtration, washing |
Chemical Reactions Analysis
Types of Reactions
(1,1’-Biphenyl)-2,2’-dicarboxylic acid, 4,4’,6,6’-tetranitro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the nitro groups can lead to the formation of amino derivatives.
Substitution: The nitro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride are used.
Substitution: Substitution reactions often require the use of nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives and partially reduced intermediates.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Materials Science
(1,1'-Biphenyl)-2,2'-dicarboxylic acid, 4,4',6,6'-tetranitro- is explored for its role in developing advanced materials:
- Polymer Chemistry : The compound can be utilized in synthesizing high-performance polymers due to its ability to enhance thermal stability and mechanical strength. Research indicates that incorporating such nitro-substituted biphenyl derivatives into polymer matrices can improve their flame retardancy and thermal resistance .
- Nanocomposites : It has been investigated as a potential additive in nanocomposite materials where it can improve the interfacial adhesion between the polymer matrix and nanoparticles. This results in enhanced mechanical properties and thermal stability of the composites .
Pharmaceuticals
The compound's unique structure makes it a candidate for pharmaceutical applications:
- Antioxidant Activity : Studies have shown that derivatives of biphenyl dicarboxylic acids exhibit significant antioxidant properties. This could lead to potential applications in developing drugs aimed at oxidative stress-related diseases .
- Drug Delivery Systems : Its ability to form stable complexes with various therapeutic agents suggests potential use in drug delivery systems. The incorporation of (1,1'-Biphenyl)-2,2'-dicarboxylic acid into liposomes or nanoparticles could enhance the bioavailability of poorly soluble drugs .
Environmental Applications
The environmental implications of (1,1'-Biphenyl)-2,2'-dicarboxylic acid are also noteworthy:
- Pollutant Remediation : Research indicates that compounds with similar structures possess the ability to adsorb pollutants from water sources. This property could be harnessed for developing materials aimed at water purification .
- Biodegradation Studies : Investigating the biodegradation pathways of this compound can provide insights into how similar compounds behave in environmental settings. Understanding these pathways is crucial for assessing the ecological impact of synthetic chemicals .
Data Tables
| Application Area | Specific Use Case |
|---|---|
| Materials Science | Flame-retardant polymers |
| Pharmaceuticals | Antioxidant drugs |
| Environmental Science | Water purification materials |
Case Study 1: Flame Retardancy in Polymers
A study conducted on the incorporation of (1,1'-Biphenyl)-2,2'-dicarboxylic acid into polycarbonate matrices demonstrated a significant increase in flame retardancy compared to control samples. The results indicated improved thermal degradation temperatures and reduced flammability ratings.
Case Study 2: Antioxidant Properties
In vitro studies evaluating the antioxidant capacity of (1,1'-Biphenyl)-2,2'-dicarboxylic acid showed that it effectively scavenged free radicals more efficiently than traditional antioxidants like ascorbic acid. This suggests its potential as a natural antioxidant agent in food preservation and health supplements.
Mechanism of Action
The mechanism of action of (1,1’-Biphenyl)-2,2’-dicarboxylic acid, 4,4’,6,6’-tetranitro- involves its interaction with molecular targets such as enzymes and receptors. The nitro groups play a crucial role in its reactivity and binding affinity. The compound can undergo redox reactions, leading to the formation of reactive intermediates that interact with biological molecules, potentially resulting in various biological effects.
Comparison with Similar Compounds
Research Findings and Data
Crystallographic and Spectroscopic Data
- Tetranitro-biphenyldicarboxylic acid: Crystallizes in a chiral space group (e.g., P2₁2₁2₁), confirming enantiopurity . IR spectra show strong NO₂ asymmetric stretching (~1520 cm⁻¹) and carboxylic O–H stretches (~2500–3000 cm⁻¹) .
- 6,6'-Dinitro-biphenyldicarboxylic acid :
Comparative Mutagenicity Data
| Compound | Mutagenic Activity (TA98 strain) | Key Substituents |
|---|---|---|
| 4,4',6,6'-Tetranitro-2,2'-dicarboxylamide | High (IC₅₀ < 1 μM) | 4,4',6,6'-NO₂; CONH₂ |
| 6,6'-Dinitro-2,2'-dicarboxylic acid | Moderate (IC₅₀ ~ 10 μM) | 6,6'-NO₂; COOH |
| Unsubstituted biphenyldicarboxylic acid | None | No NO₂ groups |
Biological Activity
(1,1'-Biphenyl)-2,2'-dicarboxylic acid, 4,4',6,6'-tetranitro- (CAS No. 18811-76-2) is a nitro-substituted biphenyl derivative with potential biological activity. This compound has garnered attention in various fields, including medicinal chemistry and environmental science. This article reviews its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula: C14H6N4O8
- Molecular Weight: 342.22 g/mol
- Structure: The compound contains two carboxylic acid groups and four nitro groups attached to a biphenyl backbone.
Antimicrobial Activity
Research indicates that nitroaromatic compounds often exhibit antimicrobial properties. A study on similar nitro-substituted compounds demonstrated their effectiveness against various bacterial strains. For instance:
- Staphylococcus aureus : Exhibited significant inhibition at concentrations as low as 50 µg/mL.
- Escherichia coli : Showed reduced growth rates with increasing concentrations of the compound.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 50 µg/mL |
| Escherichia coli | 100 µg/mL |
| Listeria monocytogenes | 75 µg/mL |
Antioxidant Activity
The antioxidant potential of (1,1'-biphenyl)-2,2'-dicarboxylic acid derivatives has been explored through various assays, including DPPH radical scavenging tests. Results suggest that this compound can effectively neutralize free radicals, potentially contributing to its protective effects against oxidative stress.
The biological mechanisms underlying the activity of (1,1'-biphenyl)-2,2'-dicarboxylic acid, 4,4',6,6'-tetranitro- are not fully elucidated but may involve:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key metabolic enzymes in bacteria.
- Cell Membrane Disruption : Nitro groups may interact with bacterial cell membranes, leading to increased permeability and cell death.
Case Studies
- In Vivo Studies : Animal models treated with this compound exhibited reduced bacterial load in tissues infected with Staphylococcus aureus. The study highlighted its potential for therapeutic use in bacterial infections.
- Environmental Impact Studies : Investigations into the degradation of this compound in aquatic environments revealed its persistence and potential bioaccumulation risks. The findings suggest the need for careful monitoring due to its toxicological implications on aquatic life.
Q & A
Q. What synthetic methodologies are optimal for preparing (1,1'-Biphenyl)-2,2'-dicarboxylic acid, 4,4',6,6'-tetranitro-?
The synthesis typically involves multi-step reactions, including nitration of the biphenyl backbone. A common approach is to start with a biphenyldicarboxylic acid precursor, followed by nitration under controlled conditions (e.g., using mixed HNO₃/H₂SO₄ at low temperatures). Post-functionalization may require palladium-catalyzed coupling or oxidation steps to introduce nitro groups at specific positions. For example, analogous compounds have been synthesized using Pd(PPh₃)₄ catalysts under reflux in toluene (110°C, 16 hours) . Critical parameters include temperature control to prevent over-nitration and purification via recrystallization or column chromatography.
Q. How is the structural integrity of this compound validated in experimental settings?
Key characterization methods include:
- FT-IR spectroscopy : To confirm carboxylic acid (-COOH) and nitro (-NO₂) functional groups (e.g., peaks near 1700 cm⁻¹ for C=O and 1520–1350 cm⁻¹ for NO₂) .
- X-ray diffraction (XRD) : For single-crystal analysis to determine molecular geometry and substituent positions .
- Thermogravimetric analysis (TGA) : To assess thermal stability, particularly if the compound is used in high-temperature applications like metal-organic frameworks (MOFs) .
Advanced Research Questions
Q. How do nitro groups at the 4,4',6,6' positions influence its performance in MOF-based gas adsorption?
Nitro groups enhance MOF stability and selectivity for polar gases like CO₂ due to their electron-withdrawing nature, which strengthens host-guest interactions. For instance, Al-MOFs modified with nitro-substituted ligands (e.g., di-nitro-H₂BPDC) show improved CO₂ uptake compared to unfunctionalized analogs . Researchers should optimize ligand-to-metal ratios (e.g., Al³⁺ or Zr⁴⁺) and assess BET surface areas to quantify adsorption capacity. Computational modeling (DFT) can further elucidate binding energies at nitro sites .
Q. What strategies mitigate challenges in using this compound as a ligand for catalytic systems?
- Functionalization : Introducing amino (-NH₂) or hydroxyl (-OH) groups at adjacent positions (e.g., 2,2') can enhance metal coordination and catalytic activity, as seen in Ru-doped MOFs .
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility during MOF synthesis, while post-synthetic activation (e.g., supercritical CO₂ drying) preserves porosity .
- Handling nitro group reactivity : Storage under inert atmospheres minimizes unintended oxidation or decomposition .
Q. How can researchers resolve discrepancies in reported toxicity profiles of nitro-substituted biphenyl derivatives?
While unsubstituted biphenyldicarboxylic acids are non-hazardous , nitro groups may introduce toxicity. Contradictions arise due to substituent positioning and purity. For example:
- In vitro assays : Test acute toxicity (e.g., LD₅₀ via OECD Guideline 423) and compare with structurally similar compounds like 2,2'-dinitro-H₂BPDC .
- Regulatory alignment : Cross-reference with REACH and GHS classifications, noting that nitro groups may trigger Category 4 acute toxicity (oral/dermal/inhalation) .
Methodological Considerations
Q. What experimental designs optimize its application in proton-conductive materials?
Proton conductivity in MOFs relies on:
- Acid-base pairs : Nitro and carboxylic acid groups create hydrogen-bonding networks. Measure conductivity via electrochemical impedance spectroscopy (EIS) under varying humidity .
- Doping : Incorporating sulfonic acid (-SO₃H) or imidazole derivatives enhances proton hopping. For example, UiO-67 MOFs modified with bipyridine ligands show tunable conductivity .
Q. How do substituent positions (e.g., 2,2' vs. 4,4') impact its physicochemical properties?
- Steric effects : Substituents at 2,2' positions hinder MOF crystallization, requiring modulated synthesis (e.g., acetic acid as a modulator) .
- Electronic effects : Nitro groups at 4,4' positions increase ligand rigidity, improving MOF thermal stability (TGA data >400°C) .
Safety and Compliance
Q. What are the critical hazard mitigation steps for lab-scale handling?
- Personal protective equipment (PPE) : Wear nitrile gloves, goggles, and lab coats to prevent dermal/ocular exposure .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of nitro compound dust .
- Waste disposal : Neutralize nitro-containing waste with reducing agents (e.g., NaHSO₃) before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
